Cas no 2171516-68-8 (4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized chemical compound with unique properties. It features a carbamoyl group and a fluorenyl moiety, offering potential applications in organic synthesis and medicinal chemistry. The compound's structural complexity allows for versatile reactions and high selectivity in chemical transformations. Its purity and stability make it suitable for research and development in the pharmaceutical and agrochemical industries.
4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171516-68-8 structure
Product name:4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171516-68-8
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:5784774
PubChem ID:165544766

4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1516998
    • 2171516-68-8
    • 4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • 4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • インチ: 1S/C27H32N2O5/c1-5-16-29(27(2,3)4)25(32)23(14-15-24(30)31)28-26(33)34-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h5-13,22-23H,1,14-17H2,2-4H3,(H,28,33)(H,30,31)
    • InChIKey: UIDAZCUZERYWHT-UHFFFAOYSA-N
    • SMILES: O(C(NC(CCC(=O)O)C(N(CC=C)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 724
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 95.9Ų

4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1516998-0.1g
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1516998-2.5g
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1516998-0.5g
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1516998-50mg
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
50mg
$2829.0 2023-09-27
Enamine
EN300-1516998-5.0g
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
5g
$9769.0 2023-06-05
Enamine
EN300-1516998-10000mg
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
10000mg
$14487.0 2023-09-27
Enamine
EN300-1516998-250mg
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
250mg
$3099.0 2023-09-27
Enamine
EN300-1516998-100mg
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
100mg
$2963.0 2023-09-27
Enamine
EN300-1516998-1.0g
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
1g
$3368.0 2023-06-05
Enamine
EN300-1516998-500mg
4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171516-68-8
500mg
$3233.0 2023-09-27

4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報

Introduction to 4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid (CAS No. 2171516-68-8)

4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2171516-68-8, represents a complex molecular structure designed for targeted therapeutic applications. Its unique chemical architecture, featuring a combination of aromatic and aliphatic moieties, makes it a promising candidate for further research in drug discovery and development.

The molecular structure of this compound includes several key functional groups that contribute to its potential biological activity. The presence of a 4-tert-butyl substituent enhances the stability of the molecule, while the prop-2-en-1-yl (allyl) group introduces flexibility and reactivity. The carbamoyl and amino functionalities further expand its chemical diversity, enabling interactions with biological targets such as enzymes and receptors. Additionally, the (9H-fluoren-9-yl)methoxycarbonyl moiety adds a layer of complexity that may influence its solubility and metabolic stability.

In recent years, there has been growing interest in the development of novel compounds with enhanced pharmacological properties. The structural features of 4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid align well with current trends in medicinal chemistry, particularly in the design of molecules that exhibit high selectivity and low toxicity. This compound has been studied for its potential role in modulating various biological pathways, including those involved in inflammation, pain management, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been exploring its interactions with biological targets using computational modeling and experimental techniques. Preliminary studies suggest that it may interact with enzymes such as kinases and proteases, which are often implicated in disease processes. The fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, also hints at possible applications in peptidomimetic drug design.

The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules on a scalable basis. Techniques such as solid-phase synthesis and transition-metal-catalyzed reactions have been employed to construct the key functional groups efficiently. These advancements not only facilitate the production of 4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid but also open doors for the synthesis of related analogs with tailored properties.

From a pharmacological perspective, the compound's multifaceted structure suggests multiple points of interaction with biological systems. This polyvalency could be leveraged to develop drugs that act on more than one target simultaneously, potentially leading to synergistic effects and improved therapeutic outcomes. Furthermore, the stability provided by the 4-tert-butyl group may enhance bioavailability, making it a desirable feature for drug candidates.

Recent research has also highlighted the importance of molecular diversity in drug discovery pipelines. Compounds like 4-tert-butyl(prop-2-en-1-yI)carbamoyI_4-{((9H-fluoren_9-yI)methoxycarbonyI}amino)bucanoc acId (CAS No._2171516_68_8) exemplify how structural complexity can be harnessed to identify novel pharmacophores. By systematically varying different parts of the molecule, researchers can generate libraries of compounds that can be screened for biological activity. This approach has led to the discovery of several drugs that would have been difficult to identify using traditional methods.

The role of computational chemistry in understanding the properties of such complex molecules cannot be overstated. High-throughput virtual screening (HTVS) and molecular dynamics simulations have become indispensable tools for predicting binding affinities and optimizing lead structures. These computational methods allow researchers to rapidly assess the potential interactions between 4_terr-butyl(prop_2_en_1_yI)_carbamoyI_4-{((9H_fluore_n_9_yI)_methoxy_carbonyI}_amino)bucanoc acId (CAS No._2171516_68_8) and various biological targets, thereby accelerating the drug discovery process.

In conclusion,4_terr-butyl(prop_2_en_1_yI)_carbamoyI_4-{((9H_fluore_n_9_yI)_methoxy_carbonyI}_amino)bucanoc acId (CAS No._2171516_68_8) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique chemical features make it a promising candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing some of today's most challenging medical needs.

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